molecular formula C16H34O3 B14267899 1-[(2-Methoxypropan-2-YL)peroxy]dodecane CAS No. 137846-22-1

1-[(2-Methoxypropan-2-YL)peroxy]dodecane

Cat. No.: B14267899
CAS No.: 137846-22-1
M. Wt: 274.44 g/mol
InChI Key: FRTZHCPZDXJICA-UHFFFAOYSA-N
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Description

1-[(2-Methoxypropan-2-YL)peroxy]dodecane is a peroxygenated alkane derivative characterized by a dodecane backbone substituted with a peroxy group linked to a 2-methoxypropan-2-yl moiety. The compound’s structure combines the hydrophobic dodecane chain with a reactive peroxy functional group, which may confer oxidative properties. Such peroxides are typically employed as initiators in polymerization reactions, crosslinking agents, or oxidizing agents in organic synthesis .

Properties

CAS No.

137846-22-1

Molecular Formula

C16H34O3

Molecular Weight

274.44 g/mol

IUPAC Name

1-(2-methoxypropan-2-ylperoxy)dodecane

InChI

InChI=1S/C16H34O3/c1-5-6-7-8-9-10-11-12-13-14-15-18-19-16(2,3)17-4/h5-15H2,1-4H3

InChI Key

FRTZHCPZDXJICA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOOC(C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane typically involves the reaction of dodecane with a suitable peroxy compound, such as hydrogen peroxide, in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The methoxypropan-2-yl group is introduced through a subsequent reaction with methoxypropan-2-ol .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the reactive nature of peroxides .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxypropan-2-YL)peroxy]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Methoxypropan-2-YL)peroxy]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidation of substrates and initiation of polymerization reactions. The methoxypropan-2-yl group may also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Analogues

a) 1-Methoxyoctadecane (CAS 6838-81-9)

  • Structure : A methoxy-substituted long-chain alkane (C19H40O).
  • Properties: Non-reactive compared to peroxides; used as a surfactant or lubricant. Unlike 1-[(2-Methoxypropan-2-YL)peroxy]dodecane, it lacks the peroxy group, resulting in lower oxidative reactivity. Safety data indicate moderate toxicity (oral LD50 > 2,000 mg/kg) and requirements for respiratory protection during handling .
  • Key Difference : The absence of a peroxy group reduces chemical reactivity but enhances stability.

b) 1-(Perfluoro-N-octyl)dodecane (CAS 106873-67-0)

  • Structure : A fluorinated dodecane derivative (C20H25F17).
  • Properties : Exhibits high thermal and chemical resistance due to fluorine substituents. Applications include hydrophobic coatings or surfactants. Its fluorinated chain contrasts with the methoxy-peroxy group in the target compound, leading to distinct solubility profiles (lipophobic vs. amphiphilic) .

c) Dodecyl Methyl Sulfoxide (1-(methylsulphinyl)dodecane)

  • Structure : Sulfoxide-functionalized dodecane.
  • Properties : Acts as a polar aprotic solvent with mild oxidizing capacity. Unlike peroxides, sulfoxides are less prone to explosive decomposition but still require careful handling due to irritant properties .
Functional Analogues

a) Hydroperoxyaldehydes (HPALDs) and Hydroxyhydroperoxides (ISOPOOHs)

  • Structure : Biogenic oxidation products with peroxy and carbonyl/hydroxyl groups.
  • Properties : Exhibit short atmospheric lifetimes due to rapid radical-driven decomposition. Computational studies suggest dipole moments (1.5–2.5 D) and polarizabilities (~10 ų) influence their reactivity, which may parallel the behavior of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane in oxidative environments .

b) 1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol

  • Structure : A glycol ether derivative with methoxy and hydroxyl groups.
  • Properties : Used as a solvent with moderate acute toxicity (H302, H315, H319). Unlike peroxides, it lacks oxidative functionality but shares similar handling precautions (e.g., respiratory protection) .

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